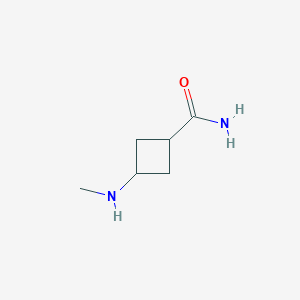

(1S,3s)-3-(methylamino)cyclobutane-1-carboxamide

Description

Introduction to (1S,3s)-3-(Methylamino)cyclobutane-1-carboxamide

Structural Overview and Stereochemical Significance

This compound belongs to the class of strained cyclobutane derivatives, characterized by a four-membered carbon ring substituted with a methylamino group at position 3 and a carboxamide group at position 1. Its molecular formula is $$ \text{C}6\text{H}{12}\text{N}_2\text{O} $$, with a molecular weight of 128.17 g/mol. The stereodescriptors (1S,3s) indicate the absolute configuration of the chiral centers, where the carboxamide group occupies the S-configuration at position 1, and the methylamino group adopts the s (syn) configuration relative to the cyclobutane ring.

The cyclobutane ring introduces significant angle strain due to its 90° bond angles, which deviate from the ideal tetrahedral geometry. This strain influences the compound’s reactivity and conformational flexibility. The methylamino group ($$-\text{NHCH}3$$) and carboxamide ($$-\text{CONH}2$$) substituents participate in hydrogen bonding, enhancing the molecule’s potential for interactions with biological targets. The stereochemical arrangement of these groups further modulates its binding affinity and selectivity, as demonstrated in structurally similar kinase inhibitors.

Key Structural Features:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}6\text{H}{12}\text{N}_2\text{O} $$ | |

| Molecular Weight | 128.17 g/mol | |

| SMILES | O=C([C@H]1CC@@HC1)N | |

| Stereochemistry | (1S,3s) |

The compound’s three-dimensional structure has been validated using nuclear magnetic resonance (NMR) spectroscopy, a technique critical for assigning stereochemistry in cyclobutane derivatives. The rigid cyclobutane core restricts rotation around carbon-carbon bonds, resulting in distinct diastereomeric forms. This property is exploited in asymmetric synthesis to control the spatial arrangement of functional groups.

Historical Context in Cyclobutane Derivative Research

Cyclobutane derivatives have been studied since the early 20th century, with cyclobutane itself first synthesized in 1907 via hydrogenation of cyclobutene. However, the synthesis of functionalized cyclobutanes, particularly those with stereochemical precision, remained challenging until the development of photochemical and catalytic methods.

The 1960s–1980s saw advancements in [2+2] photocycloadditions, enabling the construction of cyclobutane rings from alkenes. For example, N,N-diallyl-2-quinolone-3-carboxamides were shown to undergo intramolecular photochemical cyclization with high enantioselectivity (up to 96% ee) in chiral crystalline environments. These methods laid the groundwork for synthesizing enantiomerically pure cyclobutane derivatives like this compound.

In the 2000s, stereoselective synthesis became a focal point. Helal et al. (2004) demonstrated the use of cyclobutenones and nitroimidazoles to assemble cis-1,3-disubstituted cyclobutanes, a motif relevant to kinase inhibitors. This approach avoided hazardous intermediates and emphasized stereocontrol, principles that inform modern syntheses of the target compound.

Recent innovations include the contraction of pyrrolidines to cyclobutanes, a method developed in 2021 that preserves stereochemical integrity with >97% enantiomeric excess. Such techniques enable the efficient production of complex cyclobutane scaffolds, including those with carboxamide and amino substituents. These historical milestones underscore the compound’s role as a testbed for stereochemical innovation in organic chemistry.

Propriétés

Formule moléculaire |

C6H12N2O |

|---|---|

Poids moléculaire |

128.17 g/mol |

Nom IUPAC |

3-(methylamino)cyclobutane-1-carboxamide |

InChI |

InChI=1S/C6H12N2O/c1-8-5-2-4(3-5)6(7)9/h4-5,8H,2-3H2,1H3,(H2,7,9) |

Clé InChI |

KWUGBUIYLPRKLH-UHFFFAOYSA-N |

SMILES canonique |

CNC1CC(C1)C(=O)N |

Origine du produit |

United States |

Méthodes De Préparation

Cyclobutane Core Construction

The synthesis of cyclobutane derivatives such as (1S,3s)-3-(methylamino)cyclobutane-1-carboxamide typically begins with methods to construct the cyclobutane ring with desired stereochemistry.

[2+2] Cycloaddition Reactions:

- Chiral keteniminium salts have been employed for asymmetric vicinal acylation of olefins to form cis-α-aminocyclobutanones with good enantioselectivity. This approach provides a stereoselective route to cyclobutane intermediates bearing amino substituents.

- Intramolecular [2+2] cycloadditions have also been reported to efficiently generate cyclobutane rings with controlled stereochemistry.

Organocatalytic Enantioselective Synthesis:

- Tandem condensation/intramolecular rearrangement/proton transfer reactions starting from racemic α-hydroxycyclobutanone and amines (e.g., benzylamines) have been developed to obtain α-(benzylamino)cyclobutanones with moderate to high enantioselectivity and yields.

- Subsequent methylation and Stevens rearrangement steps allow for introduction of methylamino substituents on the cyclobutane ring.

Carboxamide Formation

- Amide Bond Formation via Chemical or Enzymatic Methods:

- Traditional chemical amidation involves activation of the carboxylic acid or ester intermediate followed by reaction with methylamine or methylamino derivatives under controlled conditions.

- Enzymatic amide bond synthetases (e.g., McbA from Marinactinospora thermotolerans) have demonstrated efficient catalysis of amide bond formation between carboxylic acids and amines with good conversion and isolated yields, suggesting potential application for this compound's synthesis.

Representative Synthetic Route Summary

Analytical and Process Considerations

Stereochemical Control:

The key challenge in synthesizing this compound is achieving high diastereo- and enantioselectivity. Both chemical catalytic and biocatalytic methods have been optimized to favor the cis isomer with high purity.Purity and Yield:

Enzymatic processes have demonstrated purity levels exceeding 99.5% and excellent selectivity, with yields suitable for scale-up. Chemical methods provide moderate to high yields but may require additional purification steps.Scalability:

The engineered reductive aminase method is particularly notable for its scalability, achieving substrate loadings of 60 g/L/day, making it industrially relevant.

Summary of Key Findings from Diverse Sources

The preparation of this compound is achievable through a combination of advanced synthetic organic chemistry and modern biocatalysis. Initial cyclobutane ring construction via asymmetric [2+2] cycloaddition or organocatalytic methods provides a stereochemically defined intermediate. Introduction of the methylamino group is effectively accomplished by enzymatic reductive amination using engineered reductive aminases, offering superior selectivity and scalability compared to traditional chemical methods. Final amide bond formation can be achieved chemically or enzymatically, enabling efficient access to the target compound with high purity and yield.

This multi-faceted approach, supported by patents, academic research, and biocatalysis advancements, underscores the compound's synthetic accessibility and the evolving landscape of chiral cyclobutane derivative synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

(1S,3s)-3-(methylamino)cyclobutane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The methylamino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of amines and alcohols.

Substitution: Formation of substituted cyclobutane derivatives.

Applications De Recherche Scientifique

(1S,3s)-3-(methylamino)cyclobutane-1-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of (1S,3s)-3-(methylamino)cyclobutane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Methyl (1S,2S,3R)-3-(3-Methoxyphenyl)-2-phenylcyclobutane-1-carboxylate

3,4-Dimethoxy-α-[3-(Methylamino)propyl]-α-(1-methylethyl)-benzeneacetonitrile Hydrochloride (Verapamil Related Compound A)

- Structure: Cyclopropane-like core with a methylamino-propyl chain and nitrile (–CN) group.

- Key Differences :

- Nitrile group instead of carboxamide, altering metabolic stability and reactivity.

- Larger molecular weight (326.87 g/mol vs. ~156.18 g/mol for the target compound) due to additional aromatic and alkyl substituents.

- Applications : Used as a reference standard in pharmacopeial testing for calcium channel blockers .

(1s,3s)-3-Fluoro-3-methylcyclobutanecarboxylic Acid

- Structure : Cyclobutane with a fluorine atom and methyl group at position 3, and a carboxylic acid (–COOH) at position 1.

- Key Differences: Carboxylic acid provides stronger acidity (pKa ~4.5) compared to the carboxamide (pKa ~0.5–1.5).

- Applications: Used in polymer science and nanotechnology due to its chiral properties .

Peptide-Conjugated Cyclobutane Carboxamide Derivatives

- Example : (1r,3S)-3-Butyl-N-...cyclobutane-1-carboxamide (Compound 15 in ).

- Key Differences: Extended peptide chains modify solubility and target specificity (e.g., protease inhibition).

- Applications : Explored in selective pharmacophore design for enzyme inhibitors .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Stereochemical Impact: The (1S,3s) configuration of the target compound likely enhances binding to chiral targets (e.g., G-protein-coupled receptors) compared to non-stereospecific analogs .

- Functional Group Trade-offs : Carboxamide derivatives generally exhibit better solubility and metabolic stability than nitriles (e.g., Verapamil analogs) but may lack the reactivity of esters or carboxylic acids .

- Synthetic Feasibility : Cyclobutane carboxamides are accessible via photocycloadditions or peptide coupling, though steric hindrance in substituted analogs complicates synthesis .

Activité Biologique

(1S,3S)-3-(methylamino)cyclobutane-1-carboxamide is a cyclic amide with significant potential in pharmacological applications. Its unique cyclobutane structure, combined with a methylamino group and a carboxamide functional group, contributes to its diverse biological activities, including analgesic, anti-inflammatory, and antitumor effects. This article consolidates research findings on the biological activity of this compound, highlighting its mechanisms of action, toxicity profile, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 128.17 g/mol

- Structure : The compound features a cyclobutane ring which influences its reactivity and biological interactions.

Research indicates that this compound acts primarily as an agonist at the mu-opioid receptor. This interaction is crucial for its analgesic properties, offering a mechanism similar to that of morphine but with reportedly fewer side effects. The compound's ability to modulate pain pathways makes it a candidate for further development in pain management therapies.

Analgesic Effects

The compound has demonstrated significant analgesic activity in various preclinical models. In animal studies, it has been shown to reduce pain responses comparable to traditional opioids but with a lower incidence of adverse effects such as respiratory depression.

Anti-inflammatory Properties

In vitro studies have suggested that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property may be beneficial in conditions characterized by chronic inflammation .

Antitumor Activity

Preliminary findings indicate that this compound may possess antitumor properties. It has been observed to inhibit tumor cell proliferation in certain cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .

Toxicity and Safety Profile

While this compound appears to be relatively safe at therapeutic doses, potential side effects include sedation and gastrointestinal disturbances. Long-term studies are necessary to fully understand its safety profile and any possible toxicological effects associated with chronic use.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their notable biological activities:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| N,N-Dimethylcyclobutane-1-carboxamide | Cyclobutane Amide | Analgesic effects |

| (R)-N-Ethyl-N-methyl-2-pyrrolidinone | Pyrrolidine Derivative | Neuroprotective properties |

| 1-Amino-cyclobutane-1-carboxylic acid | Cyclobutane Amino Acid | Antidepressant potential |

| N,N-Diethylglycine | Amino Acid Derivative | Modulates neurotransmitter release |

The unique stereochemistry and functional groups of this compound may confer distinct pharmacological properties compared to these similar compounds.

Case Studies

Recent studies have explored the efficacy of this compound in various experimental models:

- Pain Management : A study demonstrated that administration of the compound significantly reduced pain scores in rodent models subjected to inflammatory pain stimuli.

- Cancer Research : In vitro assays revealed that the compound inhibited the growth of breast cancer cell lines by inducing apoptosis at concentrations lower than those required for traditional chemotherapeutics.

Current State of Research

Research is ongoing to explore the full therapeutic potential of this compound. Future studies will focus on:

- Mechanistic Studies : Understanding the detailed molecular pathways involved in its biological activities.

- Clinical Trials : Evaluating safety and efficacy in human subjects.

- Formulation Development : Creating optimized delivery systems for enhanced bioavailability.

Q & A

Q. What synthetic methodologies are recommended for preparing (1S,3s)-3-(methylamino)cyclobutane-1-carboxamide?

- Methodological Answer : The compound can be synthesized via amidation of its ester derivative, such as isopropyl (1S,3s)-3-(methylamino)cyclobutane-1-carboxylate (CAS: 2136718-64-2), using ammonia or a primary amine under basic conditions. Purification typically involves silica gel chromatography, as demonstrated in similar cyclobutane fragment syntheses (e.g., trans-3-(((3-Methyloxetan-3-yl)methyl)amino)-3-propylcyclobutan-1-ol) . For stereochemical control, chiral auxiliaries or enantioselective catalysts may be employed, with reaction progress monitored by TLC or LC-MS.

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for confirming stereochemistry and regiochemistry. For example, NOE (Nuclear Overhauser Effect) experiments can resolve cis/trans configurations in cyclobutane derivatives .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity (e.g., 99%+ purity confirmed for structurally related compounds) .

- LC-MS : Detects impurities and monitors reaction intermediates .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in tightly sealed containers under inert atmosphere (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation. Protect from light, as cyclobutane derivatives with amino groups are prone to photodegradation. Compatibility testing with common solvents (e.g., DMSO, methanol) is advised to avoid decomposition .

Advanced Research Questions

Q. How can stereochemical inconsistencies in cyclobutane derivatives be resolved during synthesis?

- Methodological Answer :

- 1D/2D NOE Spectroscopy : Differentiates cis/trans isomers by analyzing spatial proximity of protons (e.g., NOE correlations between methylamino and carboxamide groups) .

- X-ray Crystallography : Provides definitive stereochemical assignments if single crystals are obtainable.

- Computational Modeling : Density Functional Theory (DFT) calculations predict stable conformers and compare experimental NMR chemical shifts with simulated data .

Q. What strategies improve the enantiomeric excess (ee) of this compound in asymmetric synthesis?

- Methodological Answer :

- Chiral Catalysts : Use of palladium or organocatalysts in cycloaddition or transamination reactions (e.g., enantioselective synthesis of cyclobutane fragments via [2+2] photocycloaddition) .

- Kinetic Resolution : Enzymatic or chemical methods to separate enantiomers during ester/amide formation.

- Dynamic Kinetic Asymmetric Transformations (DYKAT) : Leverage reversible reactions to enhance ee under controlled conditions .

Q. How do researchers address conflicting data in biological activity assays for cyclobutane-based compounds?

- Methodological Answer :

- Dose-Response Curves : Validate activity across multiple concentrations to rule out false positives/negatives.

- Off-Target Screening : Use proteome-wide assays (e.g., thermal shift assays) to identify non-specific interactions.

- Metabolite Profiling : LC-MS/MS detects degradation products that may interfere with assays .

Q. What computational tools predict the pharmacokinetic properties of this compound?

- Methodological Answer :

- ADMET Prediction : Software like SwissADME or ADMETLab estimates absorption, distribution, and toxicity. Parameters like LogP (2.1 for similar cyclobutanes) and polar surface area (PSA) inform bioavailability .

- Molecular Dynamics Simulations : Assess binding affinity to target proteins (e.g., kinases or GPCRs) using docking tools like AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.